(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
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Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Linkers for Solid Phase Synthesis
The compound has been identified as a potential linker in solid-phase synthesis. Its derivatives, such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, show higher acid stability compared to standard trityl resins. This characteristic makes them suitable for immobilizing carboxylic acids and amines, which can be further modified and released in high yield and purity after treatment with TFA (Bleicher, Lutz, & Wuethrich, 2000).
Protective Group in Amino Acid Synthesis
The compound's derivative, the 9-phenyl-9-fluorenyl (PhF) group, is used as an Nα protecting group in the synthesis of amino acids and their derivatives. This is attributed to its ability to prevent racemization. The PhF group can be rapidly introduced into amino groups of various compounds, such as Weinreb's amides, methyl esters of amino acids, alcohols, carboxylic acids, and more, in excellent yields. This process is significant in producing Nα-PhF-protected amino acids from unprotected α-amino acids rapidly and often in near quantitative yields (Soley & Taylor, 2019).
Controlled Morphological Changes in Self-Assembled Structures
The compound's variants, particularly the Fmoc (9H-fluoren-9-ylmethoxy)carbonyl)amino)- derivatives of threonine and serine, show intriguing self-assembling properties. These compounds can form self-assembled structures with controlled morphological changes at the supramolecular level. The changes are dependent on concentration and temperature conditions, making these compounds interesting for material science and nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOASNXTOYNEHC-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375857 |
Source
|
Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-81-1 |
Source
|
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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